2-(methoxycarbonyl)methylthio-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYTYRDJPVIJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxycarbonyl Methylthio 3 Nitropyridine
Precursor Synthesis and Functionalization Strategies
The construction of the core pyridine (B92270) structure is a critical initial phase in the synthesis of the target compound. This involves the formation of a key intermediate that is appropriately functionalized for subsequent reactions.
Synthesis of Key Pyridine Intermediates
The most common and effective precursor for the synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine is 2-chloro-3-nitropyridine (B167233). This intermediate is typically synthesized from 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). The synthesis is a two-step process that begins with nitration, followed by chlorination. guidechem.com
Another route involves the N-alkylation of 3-nitro-2-pyridone to protect the nitrogen, followed by a directional chlorination reaction that also removes the alkyl protecting group to yield 2-chloro-3-nitropyridine. google.com This method offers high selectivity and good yields. google.com
Introduction of Nitro Group Functionalization
The introduction of the nitro group (—NO₂) at the 3-position of the pyridine ring is a crucial step that activates the precursor for the subsequent thioether formation. This is an electrophilic aromatic substitution reaction.
The nitration of 2-hydroxypyridine is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. guidechem.com The reaction conditions, such as temperature and reaction time, are controlled to achieve the desired 3-nitro product, 2-hydroxy-3-nitropyridine (also known as 3-nitro-2-pyridone). guidechem.comnih.gov Alternative methods may use nitric acid in a pyridine solvent. google.com
Once the 3-nitro-2-pyridone intermediate is formed, the hydroxyl group is converted into a better leaving group, typically a chlorine atom. This is accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅). guidechem.comchemicalbook.comnih.gov This chlorination step yields the key intermediate, 2-chloro-3-nitropyridine, with high efficiency. nih.gov
| Step | Starting Material | Reagents | Product | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 1: Nitration | 2-Hydroxypyridine | H₂SO₄, HNO₃ | 2-Hydroxy-3-nitropyridine | 60°C, 18 hours | N/A |
| 2: Chlorination | 2-Hydroxy-3-nitropyridine | SOCl₂, DMF | 2-Chloro-3-nitropyridine | 110°C, 3 hours | 92% |
Thioether Formation Techniques
With the activated 2-chloro-3-nitropyridine precursor in hand, the final step is the formation of the thioether linkage at the 2-position of the pyridine ring.
Nucleophilic Substitution Reactions for Sulfur Linkage
The formation of the C-S bond is achieved via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com The electron-withdrawing nitro group at the ortho position (C3) makes the carbon at the C2 position highly electrophilic and susceptible to attack by a nucleophile. rsc.org
In this synthesis, the sulfur nucleophile is the thiolate anion of methyl thioglycolate (HSCH₂COOCH₃). The reaction proceeds by treating 2-chloro-3-nitropyridine with methyl thioglycolate in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or an amine base, deprotonates the thiol to form the more potent thiolate nucleophile, which then attacks the C2 position of the pyridine ring, displacing the chloride leaving group. nih.gov This mechanism is known as an addition-elimination mechanism. rsc.org The high reactivity of 2-chloro-3-nitropyridines towards sulfur nucleophiles makes this a reliable method for forming the desired thioether. mdpi.com
Optimization of Reaction Conditions for Thioetherification
The efficiency of the SNAr reaction for thioether synthesis is dependent on several factors, including the reactivity of the electrophile and nucleophile, the choice of base, temperature, and the solvent system. nih.gov For highly activated substrates like 2-chloro-3-nitropyridine, the reaction can often proceed smoothly under relatively mild conditions. nih.gov Temperatures may range from room temperature to moderate heating (e.g., 50-100°C) to ensure the reaction goes to completion in a reasonable timeframe. mdpi.comnih.gov
The choice of solvent plays a significant role in the rate and outcome of SNAr reactions. Dipolar aprotic solvents are generally the preferred choice for these types of reactions. acsgcipr.org
Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and tetrahydrofuran (THF) are effective because they can solvate the cation of the base while leaving the thiolate anion relatively "bare," thereby increasing its nucleophilicity. mdpi.comresearchgate.net The polarity of the solvent can help stabilize the charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. researchgate.net While dipolar aprotic solvents are common, other solvents like alcohols or even toluene can sometimes be utilized, although reaction rates may be slower. acsgcipr.org In some cases, operating at elevated temperatures under pressure can compensate for the slower reaction rates in less ideal solvents. acsgcipr.org
| Solvent | Type | General Role in SNAr |
|---|---|---|
| Dimethylformamide (DMF) | Dipolar Aprotic | Excellent for solvating cations, enhancing nucleophile reactivity. Common choice. |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Highly polar, effectively accelerates SNAr reactions. |
| Acetonitrile (MeCN) | Dipolar Aprotic | Good alternative, less reactive than DMF or DMSO but effective. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Commonly used, especially with strong bases like NaH. mdpi.com |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Polar Protic | Can be used, but may participate in reaction or reduce nucleophile strength through hydrogen bonding. |
Temperature and Pressure Optimization
Temperature and pressure are critical parameters in the synthesis of pyridine derivatives, directly influencing reaction rates, selectivity, and yield. Traditional synthetic routes for related compounds often necessitate elevated temperatures to overcome activation energy barriers. ijarsct.co.in However, high temperatures can also lead to undesirable side reactions, decomposition of starting materials or products, and increased energy consumption.
For the nucleophilic aromatic substitution (SNAr) reaction, where a thiol derivative displaces a leaving group (such as a halogen) on the 3-nitropyridine (B142982) ring, temperature control is crucial. The reaction to form the thioether linkage is typically exothermic. Maintaining a specific temperature range is essential to control the reaction rate and prevent thermal runaway. For instance, in related syntheses of aminonitropyridines, temperatures are carefully maintained, sometimes starting at a lower temperature (e.g., 15°C) and then gently heating to 25–40°C to ensure the reaction proceeds to completion without degrading the sensitive nitro group. google.com
Optimization studies for similar pyridine functionalizations often reveal an optimal temperature that balances reaction speed and product purity. Below this temperature, the reaction may be impractically slow, while above it, the formation of impurities increases significantly. While specific data for this compound is not extensively published, analogous reactions suggest that temperatures in the range of room temperature to moderate heating (e.g., 50-80°C) are typically explored.
Pressure is generally less of a critical variable for these types of liquid-phase reactions unless volatile reagents are used or the reaction mechanism involves a significant change in molar volume. Most thioetherification and esterification reactions for pyridine derivatives are conducted at atmospheric pressure for convenience and safety. High-pressure conditions are generally not required and would add unnecessary complexity and cost to the synthesis.
Table 1: Illustrative Temperature Effects on Pyridine Functionalization Reactions
| Temperature Range | Potential Outcome | Rationale |
| Low (0-25°C) | Slow reaction rate, potentially higher selectivity | Minimizes side reactions and decomposition. |
| Moderate (25-80°C) | Optimal balance of rate and yield | Sufficient energy to overcome activation barrier without significant byproduct formation. |
| High (>80°C) | Increased reaction rate, potential for lower yield and purity | Risk of thermal decomposition of the nitro-substituted pyridine ring and increased side-product formation. |
This table is based on general principles of organic synthesis for analogous compounds, as specific optimization data for this compound is not publicly available.
Catalytic Approaches in Thioether Formation
The formation of the C-S bond to create the thioether is a pivotal step in the synthesis. While uncatalyzed SNAr reactions can occur, particularly with a highly activated substrate like 3-nitropyridine, catalytic methods are often employed to enhance reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions. acsgcipr.org Transition-metal-catalyzed cross-coupling reactions are the most prominent strategies for forming aryl thioethers. thieme-connect.de
Palladium-Catalyzed C-S Coupling: Palladium-based catalysts, often used in Buchwald-Hartwig amination, are also highly effective for C-S bond formation. acsgcipr.org The catalytic cycle typically involves the oxidative addition of an aryl halide (e.g., 2-chloro-3-nitropyridine) to a Pd(0) complex, followed by ligand exchange with the thiolate, and finally, reductive elimination to yield the thioether product and regenerate the catalyst. thieme-connect.de The choice of ligand, such as phosphine-based ligands (e.g., dppf, Xantphos), is crucial for the success of the reaction. thieme-connect.de
Copper-Catalyzed C-S Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a more economical alternative to palladium. acsgcipr.org These reactions typically require a copper(I) salt (e.g., CuI) and a ligand, often a nitrogen- or oxygen-based molecule, to facilitate the coupling between an aryl halide and a thiol. acsgcipr.org Modern advancements have led to the development of copper-catalyzed systems that operate under milder conditions than traditional Ullmann reactions. acsgcipr.org
Other Catalytic Systems: Nickel and iron catalysts are also being explored as more sustainable and cost-effective alternatives to precious metals like palladium. acsgcipr.orgrsc.org For instance, a simple iron salt like FeCl₃ has been used to catalyze the synthesis of substituted pyridines. rsc.org The use of these earth-abundant metals aligns with the principles of green chemistry. acsgcipr.org
Table 2: Comparison of Catalytic Systems for Aryl Thioether Formation
| Catalyst System | Typical Precursor | Ligands | Advantages | Disadvantages |
| Palladium (Pd) | Aryl halides, triflates | Phosphines (e.g., dppf, Xantphos) | High efficiency, broad substrate scope, mild conditions. thieme-connect.de | High cost, potential for metal contamination in the product. |
| Copper (Cu) | Aryl halides | N- or O-based ligands (e.g., phenanthroline) | Lower cost, effective for many substrates. acsgcipr.org | Can require higher temperatures, sometimes less efficient than Pd. |
| Nickel (Ni) / Iron (Fe) | Aryl halides | Various phosphine or N-heterocyclic carbene ligands | Low cost, more sustainable. acsgcipr.orgrsc.org | Can be less general, may require specific substrate/catalyst matching. |
Esterification Methods for Methyl Carboxylate Incorporation
The methyl carboxylate group can be introduced either by starting with methyl thioglycolate in the thioether formation step or by esterifying the corresponding carboxylic acid, 2-(carboxymethylthio)-3-nitropyridine. If the latter approach is taken, several standard esterification methods can be employed.
Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTsOH). google.com The reaction is an equilibrium process, and to drive it towards the ester product, excess methanol is often used, or water is removed as it forms, for example, through azeotropic distillation. google.com For pyridine carboxylic acids, the ring nitrogen can be protonated by the strong acid, which can influence reactivity. google.com
Mixed Anhydride Method: A milder and often higher-yielding method involves the activation of the carboxylic acid by forming a mixed anhydride. nih.gov Reagents like 2-methyl-6-nitrobenzoic anhydride can be used to activate the carboxylic acid, which then readily reacts with methanol to form the methyl ester under gentle conditions. nih.gov This method avoids the harsh acidic conditions of Fischer esterification.
Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, to give the methyl ester in high yield. nih.gov This is a very effective but less atom-economical method due to the use of stoichiometric chlorinating agents.
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. ijarsct.co.in The focus is on maximizing efficiency while minimizing waste and the use of hazardous substances. benthamscience.com
Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. primescholars.com The ideal reaction has 100% atom economy, where all reactant atoms are found in the product. rsc.org
Addition reactions are inherently 100% atom-economical.
Substitution and elimination reactions are less atom-economical as they generate byproducts. rsc.org
In the synthesis of this compound, the key steps are substitutions. For example, in a C-S coupling reaction between 2-chloro-3-nitropyridine and methyl thioglycolate, a salt byproduct (e.g., NaCl, if a sodium thiolate is used) is formed, which lowers the atom economy.
Theoretical Atom Economy Calculation (Illustrative Example): Assuming the reaction: C₅H₃ClN₂O₂ (2-chloro-3-nitropyridine) + C₃H₆O₂S (methyl thioglycolate) + NaH → C₉H₈N₂O₄S (product) + NaCl + H₂
Molecular Weight of Reactants: 158.55 + 106.14 + 24.00 = 288.69 g/mol
Molecular Weight of Product: 244.24 g/mol
% Atom Economy = (MW of product / Σ MW of all reactants) x 100 = (244.24 / 288.69) x 100 ≈ 84.6%
Solvent choice has a major impact on the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. ijarsct.co.in Traditional syntheses often use volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. nih.gov
Green Solvents: For pyridine synthesis, alternatives like ionic liquids (ILs) and deep eutectic solvents (DES) are being explored. ijarsct.co.inbenthamscience.com These solvents have negligible vapor pressure, reducing air pollution and exposure risks. benthamscience.com Water is also a highly desirable green solvent, although the low aqueous solubility of many organic reagents can be a limitation.
Solvent-Free Reactions: Performing reactions without a solvent, for example by using microwave irradiation, can dramatically reduce waste and energy consumption. ijarsct.co.inresearchgate.net
Waste Minimization: The primary strategy for waste minimization is the use of catalytic rather than stoichiometric reagents. acsgcipr.org Catalytic processes, by definition, use small amounts of a substance to perform many transformations, leading to significantly less waste. Additionally, optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts that would require separation and disposal. ijarsct.co.in
Mechanistic Investigations of Reactions Involving 2 Methoxycarbonyl Methylthio 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine (B92270) Ring
The pyridine ring in 2-(methoxycarbonyl)methylthio-3-nitropyridine is susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature, which is further enhanced by the presence of a strong electron-withdrawing nitro group.
Role of the Nitro Group as an Activating Electron-Withdrawing Group
The nitro group at the 3-position of the pyridine ring plays a pivotal role in activating the ring for nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the pyridine ring, making it more electrophilic. This activation is particularly effective for nucleophilic attack at the positions ortho and para to the nitro group. In the case of this compound, the thioether group is situated at the ortho position.
The SNAr mechanism generally proceeds through a two-step addition-elimination process. The first step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The nitro group is crucial in stabilizing this intermediate by delocalizing the negative charge. frontiersin.org For this compound, the attack of a nucleophile (Nu⁻) at the C-2 position would lead to a Meisenheimer complex where the negative charge is delocalized onto the nitro group, as depicted in the resonance structures. This stabilization lowers the activation energy of the first, often rate-determining, step of the reaction. acsgcipr.org
Studies on related 3-nitropyridine (B142982) systems have shown that the presence of a nitro group can make even otherwise poor leaving groups susceptible to displacement. nih.gov
Departure of the Thioether Moiety in Substitution Reactions
In SNAr reactions of this compound, the thioether moiety can act as a leaving group. The facility with which this group departs is influenced by several factors, including the stability of the resulting thiolate anion and the nature of the attacking nucleophile.
The (methoxycarbonyl)methylthio group, upon departure, would form the corresponding thiolate anion, methyl thioglycolate. The stability of this anion is a key factor in its leaving group ability. While not considered a classical good leaving group like halides, the electron-withdrawing character of the adjacent methoxycarbonyl group can provide some stabilization to the resulting thiolate.
The relative leaving group ability in SNAr reactions does not always follow the same trends as in SN2 reactions. For instance, in some activated aromatic systems, the order of halide leaving group ability is F > Cl > Br > I, which is the reverse of their order in SN2 reactions. nih.gov This is often attributed to the first step (nucleophilic attack) being rate-determining. However, the nature of the nucleophile and the specific substrate can influence which step is rate-limiting. youtube.com
In reactions of analogous 2-substituted-3-nitropyridines with sulfur nucleophiles, it has been observed that the nitro group itself can be displaced, highlighting the strong activation it provides to the ring. nih.govmasterorganicchemistry.com This suggests that in a competitive scenario, the relative leaving group abilities of the thioether and the nitro group would be a determining factor in the reaction outcome.
Table 1: Factors Influencing the Departure of the Thioether Moiety in SNAr Reactions
| Factor | Influence on Leaving Group Ability | Mechanistic Implication |
| Stability of the Thiolate Anion | Increased stability of the methyl thioglycolate anion enhances the leaving group ability. | A more stable leaving group can facilitate the second, elimination step of the SNAr mechanism. |
| Nature of the Nucleophile | Stronger, softer nucleophiles may favor displacement of the thioether group. | The nucleophile's character can influence the energy of the transition state for the initial attack. |
| Reaction Conditions | Solvent and temperature can affect the rates of both the addition and elimination steps. | Polar aprotic solvents typically favor SNAr reactions by solvating the cationic species without strongly solvating the anionic nucleophile. |
Reactivity of the Thioether Side Chain
The sulfur atom in the thioether linkage of this compound is nucleophilic and can undergo various reactions, most notably oxidation, alkylation, and acylation.
Oxidation Reactions of the Sulfur Atom
The sulfur atom of the thioether can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidation reactions can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or periodates. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The mechanism of oxidation with a peroxy acid involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This is a concerted process where the sulfur-oxygen bond is formed as the oxygen-oxygen bond of the peroxy acid is cleaved.
The resulting sulfoxide is generally less reactive towards further oxidation than the parent thioether. However, with a stronger oxidizing agent or more forcing conditions, the sulfoxide can be further oxidized to the corresponding sulfone. The electron-withdrawing nature of the 3-nitropyridyl group would likely make the sulfur atom less nucleophilic compared to a simple alkyl thioether, potentially requiring harsher conditions for oxidation.
Table 2: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | General Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., a metal oxide) or acidic/basic conditions. rsc.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control can often allow for selective oxidation to the sulfoxide. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Typically provides selective oxidation to the sulfoxide. |
Alkylation and Acylation of the Thioether
The sulfur atom of the thioether is nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides.
Alkylation: The reaction with an alkyl halide (e.g., methyl iodide) proceeds via an SN2 mechanism, where the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide. This results in the formation of a sulfonium (B1226848) salt.
Acylation: Acylation of the thioether can be achieved with acylating agents like acyl chlorides. The mechanism is analogous to alkylation, involving the nucleophilic attack of the sulfur on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an acylsulfonium salt. These salts are often reactive intermediates. For instance, pyridine can act as a nucleophilic catalyst in the acylation of alcohols by forming a reactive acylpyridinium intermediate. stackexchange.com
Hydrolysis and Transesterification of the Methyl Carboxylate Group
The methyl carboxylate group in this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions can be catalyzed by either acid or base.
Hydrolysis:
Acid-catalyzed hydrolysis: This is a reversible process that is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. chemistrysteps.comyoutube.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates methanol (B129727) to yield the carboxylic acid. The reaction is typically driven to completion by using a large excess of water.
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt, which drives the reaction to completion. youtube.comchemistrysteps.comucoz.com
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org
Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.
Base-catalyzed transesterification: This reaction is initiated by the attack of an alkoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the original alkoxy group (methoxide in this case) yields the new ester. masterorganicchemistry.com
The electronic effects of the 3-nitropyridylthio substituent could influence the rate of these reactions by affecting the electrophilicity of the ester carbonyl group.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
In the absence of specific data for this compound, this section will outline the theoretical application of common computational methods to investigate its reaction mechanisms.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is frequently employed to locate and characterize transition state structures, which are the highest energy points along a reaction coordinate.
A hypothetical DFT study on a reaction involving this compound, for instance, a nucleophilic aromatic substitution, would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.
Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants to products. This provides the structure of the transition state.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
These calculations would provide crucial data on the feasibility and kinetics of the proposed reaction mechanism. The table below illustrates the kind of data that would be generated from such a study.
Table 1: Hypothetical DFT Data for a Reaction of this compound
| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | -1234.5678 | 0.0 | 0 |
| Transition State | -1234.5432 | 15.4 | 1 |
| Products | -1234.5901 | -14.0 | 0 |
Note: The data in this table is purely illustrative and does not represent actual computational results.
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While classical MD is often used for studying conformational changes of large molecules, reactive MD simulations can be used to explore reaction pathways.
For a reaction involving this compound, an ab initio MD simulation (where forces are calculated "on the fly" using quantum mechanics) could provide a dynamic picture of the reaction. This approach would:
Simulate the trajectory of the reacting molecules, showing the bond-breaking and bond-forming events as they occur.
Help to identify short-lived intermediates and alternative reaction pathways that might be missed by static DFT calculations.
Provide insights into the role of solvent molecules in the reaction mechanism.
The results of MD simulations are often complex trajectories, but analysis can yield valuable information about the sequence of events during a reaction.
Table 2: Hypothetical Trajectory Events from an MD Simulation
| Time (femtoseconds) | Event |
|---|---|
| 0 | Simulation begins; reactants are in proximity. |
| 50 | Nucleophile approaches the pyridine ring. |
| 125 | A key bond begins to form between the nucleophile and a carbon atom. |
| 200 | The leaving group bond starts to elongate. |
| 350 | The product complex is formed. |
Note: This table presents a simplified, hypothetical sequence of events for illustrative purposes.
While the application of computational chemistry to understand the mechanistic details of reactions involving this compound holds significant promise, such studies are not yet available in the published literature. The theoretical frameworks of DFT and MD simulations provide a clear roadmap for how such investigations could be conducted to yield detailed, atomic-level insights into the reactivity of this compound. Future research in this area would be a valuable contribution to the field of organic chemistry.
Derivatives and Analogues of 2 Methoxycarbonyl Methylthio 3 Nitropyridine
Structural Modification Strategies
The design of new analogues is rooted in established medicinal chemistry principles, focusing on altering specific parts of the molecule to fine-tune its physicochemical and biological characteristics.
The (methoxycarbonyl)methyl side chain attached to the sulfur atom is a primary target for modification. The ester group is susceptible to hydrolysis by metabolic enzymes, and altering this part of the molecule can significantly influence its pharmacokinetic properties. Strategies have included:
Ester Modification : Replacing the methyl group of the ester with larger alkyl groups (e.g., ethyl, propyl, tert-butyl) to introduce steric hindrance and potentially reduce the rate of enzymatic cleavage.
Chain Homologation : Extending the methylene (B1212753) linker between the sulfur and the carbonyl group to assess the impact of distance and flexibility on activity.
Functional Group Transformation : Converting the ester to other functional groups such as amides, carboxylic acids, or even small heterocyclic rings to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability. A study on related 2-alkylthio-1,3,4-thiadiazole derivatives demonstrated that varying the alkylthio side chain significantly alters biological activity, highlighting the importance of this position. brieflands.com
| Original Group | Modification Strategy | Example Modified Group | Potential Impact |
|---|---|---|---|
| -S-CH₂COOCH₃ | Ester Homologation | -S-CH₂COOCH₂CH₃ | Altered metabolic stability, modified lipophilicity |
| -S-CH₂COOCH₃ | Functional Group Conversion | -S-CH₂CONHCH₃ | Increased hydrogen bonding potential, altered solubility |
| -S-CH₂COOCH₃ | Chain Replacement | -S-CH₂CH₂OH | Introduction of H-bond donor, increased polarity |
The pyridine (B92270) ring's electronic properties are heavily influenced by its substituents, particularly the electron-withdrawing nitro group at the 3-position. mdpi.comnih.gov This group activates the ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these compounds and their analogues. mdpi.com Modifications have focused on:
Replacement of the Nitro Group : Substituting the 3-nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃), or with electron-donating groups such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), to probe the electronic requirements for activity. nih.gov
Positional Isomerism : Moving the key substituent to other positions on the pyridine ring (e.g., to the 5-position) to evaluate the spatial and electronic impact on target engagement. In related dinitropyridines, the position of substitution by nucleophiles is influenced by the steric and electronic effects of other groups on the ring. mdpi.com
Additional Substitution : Introducing further substituents onto the pyridine ring to explore new binding interactions or to block potential sites of metabolism.
Bioisosterism is a fundamental strategy to create new molecules with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.com For 2-(methoxycarbonyl)methylthio-3-nitropyridine, this has involved replacing key functional groups with others that are sterically and electronically similar.
Thioether Linkage : The thioether (-S-) can be replaced by an ether (-O-), sulfoxide (B87167) (-SO-), or sulfone (-SO₂) to alter bond angles, polarity, and metabolic stability.
Pyridine Ring : The pyridine core can be substituted with other five- or six-membered heterocyclic rings such as thiophene, pyrimidine, or pyrazole (B372694) to explore different core scaffolds. cambridgemedchemconsulting.com
Ester Group : The ester moiety can be replaced with bioisosteres like an N-substituted amide or a ketone to change metabolic stability and hydrogen bonding patterns. cambridgemedchemconsulting.com
Nitro Group : The nitro group itself can be replaced by other polar, electron-withdrawing groups like a cyano or sulfonyl group.
| Original Functional Group | Bioisosteric Replacement(s) | Rationale |
|---|---|---|
| Thioether (-S-) | Ether (-O-), Methylene (-CH₂-) | Modify bond angle, polarity, and metabolic profile |
| Pyridine | Thiophene, Phenyl, Pyrimidine | Alter core electronics, explore new intellectual property |
| Ester (-COOR) | Amide (-CONHR), Ketone (-COR) | Enhance metabolic stability, change H-bonding |
| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃) | Modulate electronic properties and polarity |
Synthesis of Novel Analogues
The creation of new derivatives relies on robust and adaptable synthetic methods that allow for the systematic exploration of chemical diversity.
To efficiently generate large numbers of analogues for screening, parallel synthesis techniques are often employed. This approach allows for the rapid creation of a library of compounds from a common intermediate. A typical strategy involves starting with a versatile precursor like 2-chloro-3-nitropyridine (B167233). mdpi.com This starting material can be reacted with a diverse set of thiols in a parallel format, each in a separate reaction well, to produce a wide range of thioether derivatives. Subsequently, these intermediates can be further diversified. This high-throughput approach is invaluable for quickly establishing initial SAR and identifying promising areas for further optimization.
Advanced synthetic efforts move beyond simple substitutions to create analogues with more profound structural changes. This includes the synthesis of compounds where the thioether bond is replaced entirely with other linkages, such as an amine or amide bridge, requiring different synthetic strategies. Furthermore, the pyridine core can be replaced with other heterocyclic systems. The synthesis of novel thiopyran, thiophene, and other sulfur-containing heterocycles often involves cycloaddition reactions or multi-step sequences starting from different precursors. nih.govmdpi.com These explorations into fundamentally different molecular frameworks are essential for discovering novel scaffolds that may offer significant advantages over the original lead compound.
Structure-Reactivity and Structure-Function Relationship Studies
Investigations into the structure-reactivity and structure-function relationships of this compound and its analogues provide crucial insights into how molecular modifications influence chemical behavior and interactions with biological targets. These studies, distinct from clinical or in vivo efficacy, focus on the mechanistic underpinnings of the compound's properties at a molecular level.
Correlation of Substituent Effects with Reaction Rates
The electronic properties of substituents on the pyridine ring of this compound analogues significantly dictate the rates of chemical reactions. The 3-nitropyridine (B142982) core is inherently electron-deficient due to the strong electron-withdrawing nature of the nitro group (−NO₂) and the pyridine nitrogen. This deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, a key pathway for the functionalization of this scaffold. nih.gov
Quantitative analysis of these substituent effects is often achieved through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with constants that describe the electronic effect of a given substituent. wikipedia.orgutexas.edu While a specific Hammett plot for this compound is not extensively documented, studies on related 3-nitropyridine derivatives demonstrate these principles clearly.
Research on the reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles (thiols) has shown that the −NO₂ group at the 3-position can be selectively substituted. nih.gov The regioselectivity and rate of this substitution are influenced by other substituents on the pyridine ring. For instance, in reactions of 2-(arylvinyl)-3,5-dinitropyridines with thiols, the presence of a second nitro group at the 5-position modifies the electronic landscape of the ring, affecting the reaction's course. The ratio of substitution products (at position 3 vs. position 5) varies significantly depending on the electronic nature of the arylvinyl group at position 2 and the steric properties of the incoming nucleophile. mdpi.com This demonstrates a clear correlation between the substituent pattern and reaction outcome.
| Parent Compound Structure | Substituent (at position 2) | Substituent (at position 5) | Nucleophile | Observed Outcome/Product Ratio | Reference |
|---|---|---|---|---|---|
| 2-R1-3-nitro-5-R2-pyridine | -CH3 | -NO2 | BnSH | Mixture of isomers, with substitution at the 3-position being predominant. | mdpi.com |
| 2-R1-3-nitro-5-R2-pyridine | -CH=CH-Ar (Arylvinyl) | -NO2 | Various Thiols | Ratio of 3-substituted to 5-substituted product varied from 2:1 to 20:1. | nih.gov |
| 2-R1-3-nitro-5-R2-pyridine | -CH=CH-Ar (Arylvinyl) | -Br | Various Thiols | Lower selectivity compared to the 3,5-dinitro analogue. | nih.gov |
The reaction constant (ρ) in a Hammett plot provides insight into the sensitivity of a reaction to substituent effects. wikipedia.org For reactions involving nucleophilic attack on an aromatic ring, a large, positive ρ value indicates that the reaction is highly sensitive to substituents and that negative charge is built up in the transition state—a characteristic of SNAr mechanisms. wikipedia.orgnih.gov Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates have been used to compare the electronic influence of the ring nitrogen versus a nitro group, providing foundational data on how substituents transmit their effects across the pyridine ring. rsc.org
Impact of Structural Changes on Ligand-Receptor Interactions (theoretical or in vitro mechanistic)
The specific arrangement of functional groups in analogues of this compound is critical for their potential interactions with biological receptors. Computational and in vitro mechanistic studies, which explore these interactions without clinical data, reveal the structure-function relationships that govern binding affinity and selectivity. nih.govnih.gov
A significant example comes from studies of 3-nitropyridine analogues designed as microtubule-targeting agents. nih.gov X-ray crystallography has provided a detailed, atomic-level view of how these compounds interact with their protein target, tubulin. One such analogue, N⁶-(4-methylpyridin-2-yl)-N²-(2-morpholinoethyl)-3-nitropyridine-2,6-diamine, was shown to bind to the colchicine-binding site on β-tubulin. nih.gov The precise interactions are dictated by the compound's structure.
The binding mechanism involves the 2-morpholinoethylamino moiety of the ligand inserting into a hydrophobic pocket within the β-tubulin subunit. nih.gov This pocket is formed by specific amino acid residues, including βTyr202, βVal238, βCys241, βLeu242, βLeu255, βMet259, βAla316, and βIle318. Furthermore, the oxygen atom of the morpholino group establishes a crucial water-mediated hydrogen bond with the main chain atoms of βGly237 and βCys241, anchoring the ligand in place. nih.gov These detailed findings underscore how specific structural components (the morpholino ring, the flexible ethylamino linker, and the substituted nitropyridine core) contribute to a high-affinity interaction with the receptor.
| Ligand Moiety | Receptor Site | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 2-Morpholinoethylamino | Hydrophobic pocket on β-tubulin | βTyr202, βVal238, βCys241, βLeu242, βLeu255, βMet259, βAla316, βIle318 | Hydrophobic Interaction | nih.gov |
| Oxygen of Morpholino group | Colchicine-binding site | βGly237, βCys241 (main chain) | Water-mediated Hydrogen Bond | nih.gov |
Theoretical studies on simpler, closely related structures like 2-amino-3-nitropyridine (B1266227) provide further mechanistic insights. Using methods such as Density Functional Theory (DFT), researchers can calculate molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals indicates the molecule's potential for charge transfer, a key component of many ligand-receptor binding events. researchgate.net These computational analyses help predict the most reactive sites on the molecule and explain its ability to form intermolecular interactions, complementing experimental in vitro data. researchgate.net
Potential Applications and Advanced Research Directions Excluding Clinical, Dosage, Safety
Applications in Materials Science
The functional groups present in 2-(methoxycarbonyl)methylthio-3-nitropyridine offer several avenues for its application in the development of novel materials, particularly as a precursor for polymers and as a component in optoelectronic devices.
The structure of this compound lends itself to serving as a monomer for the synthesis of advanced polymeric materials. The presence of the reactive nitro group and the ester functionality allows for various polymerization strategies. For instance, the nitro group can be chemically reduced to an amino group, which can then participate in polycondensation reactions with suitable comonomers to form polyamides or polyimides. These polymers, incorporating a pyridine-thioether moiety in their backbone, could exhibit enhanced thermal stability and solubility in organic solvents.
Research on poly(thioether-amide)s containing pyridine (B92270) subunits has demonstrated that such polymers can be synthesized and exhibit desirable properties like thermal resistance. The incorporation of the flexible thioether linkage can improve the processability of the resulting polymers. While specific polymerization studies on this compound are not yet reported, the established reactivity of its functional groups provides a strong basis for its potential in creating novel polymers.
Table 1: Potential Polymerization Pathways for this compound Derivatives
| Polymer Type | Functional Group Transformation | Potential Comonomer |
| Polyamide | Reduction of nitro group to amine | Diacyl chlorides |
| Polyimide | Reduction of nitro group to amine, followed by reaction with a dianhydride | Dianhydrides |
| Poly(thioether-ester) | Hydrolysis of the ester to a carboxylic acid | Dihaloalkanes |
This table presents theoretical polymerization routes based on the known reactivity of the functional groups in the target molecule.
The combination of an electron-deficient nitropyridine ring and an electron-donating thioether group in this compound suggests potential for interesting electronic and photophysical properties. The intramolecular charge transfer (ICT) character that can arise from such donor-acceptor systems is a key feature in materials for optoelectronics.
Role in Catalysis and Ligand Design
The pyridine-thioether scaffold is a well-established ligand motif in coordination chemistry and catalysis. The specific substituents on this compound could further modulate its catalytic activity and coordination properties.
Pyridine-thioether ligands are known to coordinate with a variety of transition metals through the nitrogen of the pyridine ring and the sulfur of the thioether group, forming stable chelate complexes. acs.org The resulting metallacycles can exhibit interesting catalytic activities. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group in the 3-position, would affect the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.
The methoxycarbonylmethyl group attached to the sulfur atom could also participate in coordination, potentially leading to tridentate binding modes, which can enhance the stability of the metal complexes. The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, would be a significant factor in the coordination chemistry of this molecule. youtube.com
Table 2: Comparison of Related Pyridine-Thioether Ligands in Metal Complexes
| Ligand | Metal Ion | Application |
| 2,6-bis(tert-butylthiomethyl)pyridine | Ruthenium(II) | Transfer hydrogenation catalysis acs.org |
| Pyridine-2-thiolate | Tungsten(II) | Acetylene insertion reactions acs.org |
This table showcases the utility of similar pyridine-thioether ligands in forming catalytically active metal complexes.
The pyridine moiety within this compound can also function as a basic site in organocatalysis. The basicity of the pyridine nitrogen is attenuated by the adjacent electron-withdrawing nitro group, which could be advantageous in certain catalytic transformations where a milder base is required.
Furthermore, the thioether functionality could play a role in activating substrates through various mechanisms. While direct applications of this specific molecule in organocatalysis have not been reported, the broader field of pyridine-based organocatalysis is well-developed. acs.org Research in this area could explore the potential of this compound and its derivatives as catalysts for a range of organic reactions.
Advanced Spectroscopic and Structural Characterization Techniques (beyond basic identification)
To fully understand the structure-property relationships of this compound and its potential derivatives, advanced characterization techniques are essential.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This technique would be invaluable for understanding how the different functional groups are spatially arranged and how they influence the crystal packing. Studies on related pyridine-thioether compounds have successfully employed X-ray crystallography to elucidate their structures. eurjchem.com
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, vibrational frequencies, and reactivity of the molecule. nih.govresearchgate.net These theoretical calculations can predict properties such as HOMO-LUMO energy levels, molecular electrostatic potential, and reaction mechanisms, guiding the rational design of new materials and catalysts based on this scaffold. Computational studies on similar nitropyridine derivatives have been used to understand their reactivity and electronic properties. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the complete assignment of all proton and carbon signals, especially in more complex derivatives or polymers derived from this compound. These techniques provide detailed information about the connectivity of atoms within the molecule.
Future Research Directions
The unique combination of a thioether, an ester, and a nitropyridine moiety makes this compound a versatile substrate for exploring novel chemical transformations and applications.
Visible-light photoredox catalysis has emerged as a powerful platform for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Thioethers are known precursors for the generation of α-thioalkyl radicals through single-electron transfer (SET) processes. Future research could explore the reactivity of this compound in photoredox catalytic cycles. The generation of a radical on the methylene (B1212753) carbon of the side chain could enable a variety of cross-coupling reactions, providing novel pathways to functionalize the molecule at this position. This would expand the synthetic utility of this class of compounds beyond traditional pyridine chemistry.
The electrophilic character of the 3-nitropyridine (B142982) ring, activated towards nucleophilic attack, suggests its potential use as a reactive chemical probe. The compound could be investigated as a covalent probe for identifying reactive nucleophilic residues, such as cysteine, in proteins for in vitro mechanistic studies. The reaction would likely proceed via SNAr, with the displacement of the nitro group by the thiol side chain of a cysteine residue.
To create a more effective probe, the methoxycarbonyl group could be synthetically modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle. Such a modified probe would enable the detection and isolation of target proteins, facilitating the study of enzyme active sites and the identification of novel binding pockets in a non-clinical, mechanistic context.
High-Throughput Screening (HTS) offers a powerful method for rapidly exploring a vast chemical space to discover new reactions and catalytic systems. An array of HTS assays could be designed to uncover novel reactivity for this compound. For example, the compound could be screened against large libraries of transition metal catalysts, organocatalysts, and diverse reactants. Fluorescence-based assays could be developed to detect the consumption of the starting material or the formation of a specific product class, such as the displacement of the thioether or nitro group. This approach could lead to the discovery of unexpected transformations and provide starting points for the development of new synthetic methodologies centered around the pyridine-thioether scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(methoxycarbonyl)methylthio-3-nitropyridine?
- Methodology : A two-step approach is commonly employed:
Nitration : Introduce the nitro group at position 3 of pyridine using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Substitution : React 3-nitropyridine derivatives with methyl thioacetate or a similar thiol-containing reagent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF to install the (methoxycarbonyl)methylthio group .
- Key Consideration : Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts.
Q. How can the nitro group in this compound be selectively reduced without affecting the ester functionality?
- Methodology : Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst in ethanol or methanol at room temperature selectively reduces the nitro group to an amine. The ester group remains intact under these mild conditions .
- Validation : Confirm reduction success via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) and NMR (appearance of NH₂ signals) .
Q. What analytical techniques are most effective for characterizing this compound?
- Structural Elucidation :
- X-ray crystallography provides precise bond angles and dihedral angles (e.g., orthogonal arrangement between pyridine and substituent rings, as seen in similar nitro-pyridines ).
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxycarbonyl methyl protons at δ ~3.8 ppm, nitro group deshielding adjacent protons) .
Advanced Research Questions
Q. How can conflicting spectral data for reaction intermediates be resolved during synthesis?
- Case Study : If unexpected signals appear in the ¹H NMR of an intermediate, compare with computed spectra (e.g., via DFT calculations) or isolate byproducts via column chromatography. For example, nitration side products (e.g., di-nitropyridines) can form under harsh conditions and require repurification .
- Contradiction Analysis : Use high-resolution MS to distinguish isomers (e.g., positional nitro vs. methoxycarbonylmethylthio isomers) .
Q. What strategies stabilize the ester group during reactions involving the thioether or nitro groups?
- Experimental Design :
- Avoid strong bases (e.g., NaOH) that may hydrolyze the ester. Use milder bases like NaHCO₃ for substitution reactions .
- Low-temperature conditions (<0°C) during nitration minimize ester degradation .
Q. How can the compound’s reactivity be leveraged to design bioactive derivatives?
- Derivatization Pathways :
- Nitro Reduction : Convert the nitro group to an amine for coupling with carboxylic acids or sulfonyl chlorides, generating amides/sulfonamides with potential biological activity .
- Thioether Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfone derivatives, altering electronic properties for enhanced receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
